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Get Quote

Parameter Value Context / Condition

Total Dose Recovered ~67% 176 days post-dose [1]

Eliminated in Dialysate ~60% of administered

dose

Primary route of elimination [1] [2]

Etelcalcetide Dialysis
Clearance

7.66 L/h [3] In patients on hemodialysis

SAPC Formation Rate (kf) 0.219 h⁻¹ From etelcalcetide to SAPC [4]

SAPC Reversion Rate (kr) 0.012 h⁻¹ From SAPC back to etelcalcetide [4]

Rate Ratio (kf / kr) 18.25 Formation is 18x faster than reversion
[4]

Molecular Weight
(Etelcalcetide)

1048 Da [1] Small peptide

Molecular Weight (SAPC) ~67,365 Da [4] Too large for dialytic removal [4]
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Etelcalcetide Biotransformation and Elimination
Pathways

The following diagram illustrates the dynamic equilibrium of etelcalcetide in blood and its elimination

through hemodialysis.
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Etelcalcetide's reversible biotransformation to SAPC determines its dialytic clearance. Free drug is

removed, while the albumin-bound pool is retained [4] [1].

Key Experimental Protocols

The core understanding of etelcalcetide's elimination comes from two pivotal types of studies.

In Vitro Hemodialysis and Biotransformation [4]

This methodology was designed to characterize the key determinants of etelcalcetide pharmacokinetics.

Objective: To characterize dialytic clearance and the impact of biotransformation on this process.

Key Experimental Conditions:
Condition 1 (Intrinsic Dialyzability): [14C]Etelcalcetide was added to dialysate fluid (no

blood) to measure its intrinsic ability to cross the dialyzer membrane without interference from
biotransformation.

Condition 2 (Immediate Dialysis): [14C]Etelcalcetide was added to bovine blood, and
hemodialysis was initiated immediately. This emulates clinical dosing just before a dialysis
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session.

Condition 3 (Delayed Dialysis): [14C]Etelcalcetide was added to bovine blood and pre-
incubated for 3 hours at 37°C before starting hemodialysis. This allows equilibrium between

etelcalcetide and SAPC to establish, emulating dialysis long after a dose.
Apparatus: A closed-loop system using an Optiflux dialyzer. A blood compartment (reservoir A, 0.5 L)

was circulated through the dialyzer's fibers at 50 mL/min (QB), and a dialysate compartment

(reservoir B, 5 L) was circulated outside the fibers at 250 mL/min (QD).

Sample Analysis: Concentrations of etelcalcetide, urea, creatinine, and vitamin B12 were measured

in both reservoirs over time. Radiometric analysis tracked the 14C label.

Clinical Microtracer Study in Hemodialysis Patients [1]

This study provided direct, quantitative human data on the routes and extent of elimination.

Objective: To elucidate the pharmacokinetics, biotransformation, and excretion of etelcalcetide in the
target patient population.

Study Design: A phase I, open-label study where patients on hemodialysis received a single 10 mg
intravenous dose of etelcalcetide containing a microtracer quantity of [14C]etelcalcetide.

Dosing: The dose was administered as a bolus into the arm opposite the hemodialysis access at the
end of a hemodialysis session.

Sample Collection: Extensive collection over 176 days included:
Blood: To determine concentrations of etelcalcetide and total drug-related radioactivity.

Dialysate: The entire volume from each hemodialysis session was collected to quantify
eliminated drug.

Urine and Feces: Collected to assess minor non-dialytic elimination routes.
Analytical Method: Due to the very low levels of radioactivity from the microtracer, highly sensitive

Accelerator Mass Spectrometry (AMS) was used for quantification.

Scientific and Clinical Implications

The experimental data directly informs critical aspects of clinical drug development and use.

Dosing Schedule: As hemodialysis efficiently clears free etelcalcetide, it is essential to administer the

dose after the hemodialysis session. This prevents the immediate removal of a significant fraction of
the drug before it can distribute and exert its therapeutic effect [4] [2] [5].

Sustained Pharmacological Effect: The SAPC acts as a circulating reservoir. After hemodialysis
removes free etelcalcetide from the plasma, the slow reversion of SAPC back to the active drug helps
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to restore therapeutic concentrations in the interdialytic period, supporting a three-times-weekly

dosing regimen [1] [2].
Minimal Drug-Drug Interaction Risk: Etelcalcetide is not metabolized by hepatic cytochrome P450

enzymes. Its biotransformation occurs via disulfide exchange in the blood, presenting a low risk for
pharmacokinetic interactions with co-administered drugs [3] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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